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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)thiazole-5-

carbaldehyde

Cat. No.: B1520586 Get Quote

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Abstract
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)thiazole-5-
carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and

organic synthesis. We will explore its core chemical identity, physicochemical properties,

established synthetic methodologies, and characteristic reactivity. Furthermore, this document

elucidates its role as a versatile building block in the development of novel therapeutic agents,

grounded in its potential biological activities. The information herein is intended for researchers,

chemists, and professionals in the field of drug discovery and development, offering expert

insights into the compound's synthesis and application.

Introduction: The Significance of the Fluorophenyl-
Thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of

numerous approved drugs and biologically active agents.[1][2] Its ability to engage in hydrogen

bonding and π-π stacking interactions makes it a privileged scaffold for molecular recognition

at biological targets.[3] The strategic introduction of a fluorophenyl group, particularly at the 2-

position, further enhances the therapeutic potential of the thiazole core. The fluorine atom's

high electronegativity and small size can modulate the molecule's electronic properties,
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lipophilicity, metabolic stability, and binding affinity, making fluorinated thiazoles highly valuable

in drug design.[3]

2-(4-Fluorophenyl)thiazole-5-carbaldehyde emerges as a pivotal intermediate, combining

these key structural features with a reactive aldehyde handle. This aldehyde functionality

serves as a versatile anchor for synthetic elaboration, enabling its use in the construction of a

diverse array of more complex molecules with potential applications in oncology and infectious

diseases.[3][4] This guide aims to consolidate the technical knowledge surrounding this

compound, providing a foundational resource for its effective utilization in research and

development.

Compound Identification and Physicochemical
Properties
Accurate identification is critical for any chemical entity. The structural and identifying

information for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde is summarized below.

Chemical Structure
The molecular structure consists of a central thiazole ring, substituted at the 2-position with a 4-

fluorophenyl group and at the 5-position with a carbaldehyde group.

Caption: Structure of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde.

Key Identifiers and Properties
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Property Value Reference

CAS Number 914348-80-4 [3][5]

IUPAC Name
2-(4-fluorophenyl)-1,3-thiazole-

5-carbaldehyde
[3]

Molecular Formula C₁₀H₆FNOS [3][6]

Molecular Weight 207.23 g/mol [3]

Canonical SMILES
C1=CC(=CC=C1C2=NC=C(S2

)C=O)F
[3]

InChI Key
FPMAURQPBMLMSS-

UHFFFAOYSA-N
[3]

Appearance White or light yellow powder [4]

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals

confirming the molecular structure. The aldehyde proton is highly deshielded due to the

electron-withdrawing nature of the adjacent carbonyl and the aromatic thiazole ring, causing

it to resonate as a singlet at a characteristic downfield shift of approximately 9.77 ppm.[3]

Protons on the fluorophenyl ring and the thiazole ring will appear in the aromatic region, with

coupling patterns consistent with their substitution.

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong

absorption band is expected in the range of 1705-1715 cm⁻¹, which is characteristic of the

C=O stretch of an aromatic aldehyde conjugated with the electron-deficient thiazole ring.[3]

Synthesis and Manufacturing Protocols
The construction of the 2-(4-fluorophenyl)thiazole core can be achieved through several

established synthetic strategies. The choice of method often depends on the availability of

starting materials, desired scale, and reaction efficiency. The Suzuki-Miyaura coupling

represents a modern and highly effective approach.
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Suzuki-Miyaura Cross-Coupling Pathway
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-

carbon bonds. It offers high functional group tolerance and typically proceeds in good yields.

The synthesis involves the coupling of a halogenated thiazole-5-carbaldehyde with 4-

fluorophenylboronic acid.[3]

Reactants

Conditions
2-Bromothiazole-5-carbaldehyde

Pd(PPh₃)₄

+

4-Fluorophenylboronic Acid

2-(4-Fluorophenyl)thiazole-
5-carbaldehydeK₂CO₃

Dioxane/H₂O

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis.

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Argon or Nitrogen), add 2-bromothiazole-5-carbaldehyde (1.0 eq) and 4-fluorophenylboronic

acid (1.2 eq).

Solvent and Base Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1

v/v) followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

Catalyst Introduction: Add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of a palladium
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catalyst and ligand is crucial for reaction efficiency.

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with

water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure 2-(4-Fluorophenyl)thiazole-5-carbaldehyde.

Causality Note: The use of an aqueous base (K₂CO₃ in water/dioxane) is essential for the

transmetalation step of the catalytic cycle. The inert atmosphere prevents the oxidation and

deactivation of the Pd(0) catalyst.

Chemical Reactivity and Synthetic Utility
The utility of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde as a synthetic intermediate stems

from the reactivity of its aldehyde group.[3] This functionality provides a gateway to a wide

range of chemical transformations, allowing for the construction of more elaborate molecular

architectures.

Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff

bases (imines), which are key precursors for the synthesis of various nitrogen-containing

heterocycles.[3]

Nucleophilic Additions: It can undergo nucleophilic attack by Grignard reagents or

organolithium compounds to form secondary alcohols.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g.,

sodium triacetoxyborohydride) yields secondary or tertiary amines.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene,

enabling carbon chain extension.
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Key Transformations

2-(4-Fluorophenyl)thiazole-
5-carbaldehyde

Condensation
(e.g., + R-NH₂)

Nucleophilic Addition
(e.g., + R-MgBr)

Reductive Amination
(e.g., + R₂NH, NaBH(OAc)₃)

Schiff Bases / Imines Secondary Alcohols Substituted Amines

Click to download full resolution via product page

Caption: Reactivity of the aldehyde functional group.

Biological Activity and Drug Development Potential
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[1][7] While specific bioactivity data

for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde is limited, its structural motifs are present in

compounds with known efficacy.

Anticancer Potential: Many thiazole-containing compounds have been investigated as

inhibitors of various protein kinases, showing potential in inhibiting cancer cell proliferation.

[3][8] The 2-phenylthiazole scaffold is a key feature in some CYP51 inhibitors with antifungal

and potential anticancer applications.[7]

Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents.[3]

The fluorophenyl moiety can enhance cell membrane permeability and metabolic stability,

potentially improving antimicrobial efficacy.

Lead Compound for Drug Discovery: Due to its synthetic accessibility and the proven

biological relevance of its core structure, this compound is an excellent starting point for

library synthesis in drug discovery campaigns.[3] Computational methods, such as molecular
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docking, can be used to predict its binding affinity to various biological targets, guiding the

design of more potent and selective derivatives.[3]

Safety and Handling
No specific toxicological data for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde is currently

available.[3] Therefore, the compound should be handled with caution, adhering to standard

laboratory safety protocols for handling new or uncharacterized chemical substances.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a strategically important heterocyclic

compound that bridges the gap between fundamental building blocks and complex, high-value

molecules. Its synthesis is achievable through robust and modern methodologies like the

Suzuki-Miyaura coupling. The compound's true value lies in the synthetic versatility of its

aldehyde group, which allows for extensive derivatization. Given the established biological

importance of the fluorophenyl-thiazole scaffold, this compound serves as a highly valuable

platform for the discovery and development of new therapeutic agents, particularly in the fields

of oncology and antimicrobial research. Future investigations will likely focus on synthesizing

libraries of derivatives and screening them against a wide range of biological targets to unlock

their full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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